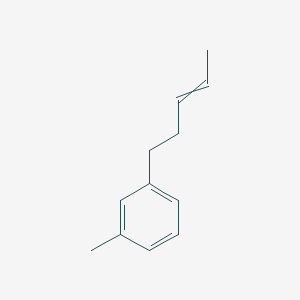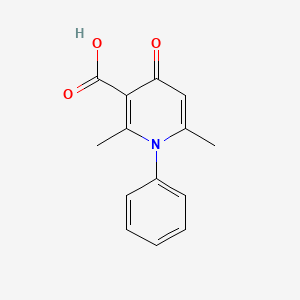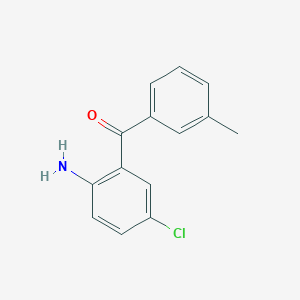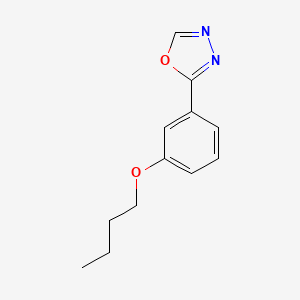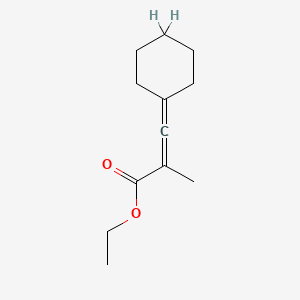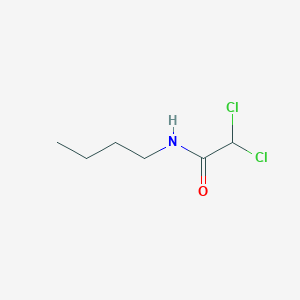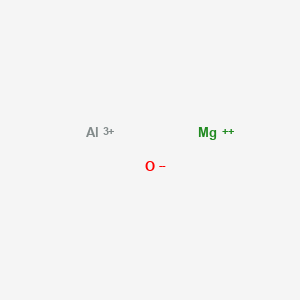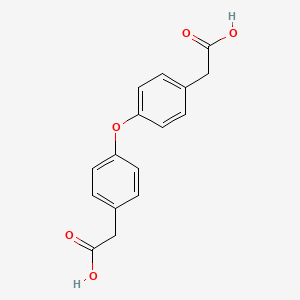
2,2'-(Oxydibenzene-4,1-diyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Oxydibenzene-4,1-diyl)diacetic acid is an organic compound with the molecular formula C16H14O5 It is characterized by the presence of two acetic acid groups attached to a dibenzene structure through an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)diacetic acid typically involves the reaction of dibenzene derivatives with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between the dibenzene compound and acetic acid, resulting in the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Oxydibenzene-4,1-diyl)diacetic acid may involve large-scale synthesis using advanced chemical reactors. The process often includes steps such as purification and crystallization to obtain the compound in its pure form. Industrial production methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Oxydibenzene-4,1-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The acetic acid groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2’-(Oxydibenzene-4,1-diyl)diacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(4,4’-Biphenyldiyl)diacetic acid
- 2,2’-(3-methylcyclohexane-1,1-diyl)diacetic acid
- 2,2’-(Cyclopentane-1,1-diyl)diacetic acid
Uniqueness
2,2’-(Oxydibenzene-4,1-diyl)diacetic acid is unique due to its specific dibenzene structure with an oxygen bridge, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
Eigenschaften
CAS-Nummer |
5633-43-2 |
|---|---|
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
2-[4-[4-(carboxymethyl)phenoxy]phenyl]acetic acid |
InChI |
InChI=1S/C16H14O5/c17-15(18)9-11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
OYEFCNZDQGBNKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


